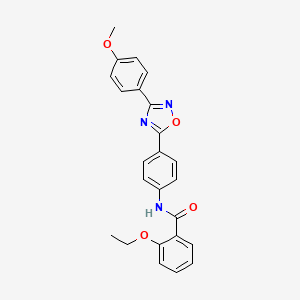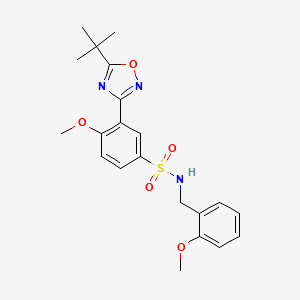
N-(4-ethoxyphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide, commonly known as EMBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMBC is a piperidine derivative that has been synthesized using a specific method and has been researched for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of EMBC is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins that are involved in various biological processes. EMBC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
EMBC has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and prevent the replication of viruses. EMBC has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
EMBC has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity, making it suitable for use in cell culture and animal studies. However, EMBC has some limitations for lab experiments. It is not water-soluble, which may limit its use in certain applications. It also has a relatively short half-life, which may limit its effectiveness in some experiments.
Orientations Futures
There are several potential future directions for research on EMBC. One area of interest is the development of new EMBC derivatives with improved properties. Another area of interest is the investigation of the potential use of EMBC in the treatment of viral infections. Additionally, further research is needed to fully understand the mechanism of action of EMBC and its potential applications in various fields.
Conclusion
EMBC is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. EMBC has shown promise as a potential treatment for cancer, inflammation, and viral infections. Future research on EMBC may lead to the development of new treatments for these and other diseases.
Méthodes De Synthèse
EMBC can be synthesized using a multi-step process that involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with piperidine followed by the addition of 4-ethoxyaniline. The resulting product is then purified using column chromatography to obtain pure EMBC. This method has been optimized to produce high yields of EMBC with excellent purity.
Applications De Recherche Scientifique
EMBC has been extensively researched for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. EMBC has been studied for its ability to inhibit the growth of cancer cells, reduce inflammation, and prevent the replication of viruses.
Propriétés
IUPAC Name |
N-(2,6-difluorophenyl)-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O4S/c1-13-12-15(6-7-18(13)28-2)29(26,27)24-10-8-14(9-11-24)20(25)23-19-16(21)4-3-5-17(19)22/h3-7,12,14H,8-11H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELLMVXGUOTCQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=CC=C3F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



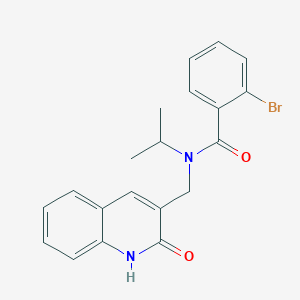



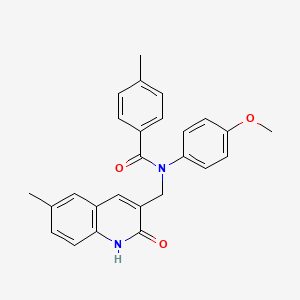
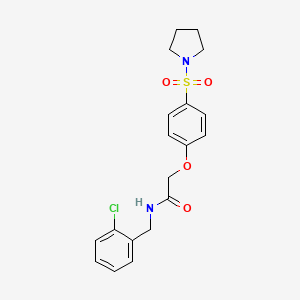

![N-(2H-1,3-benzodioxol-5-yl)-2-{4-[(butan-2-yl)sulfamoyl]phenoxy}acetamide](/img/structure/B7717328.png)

